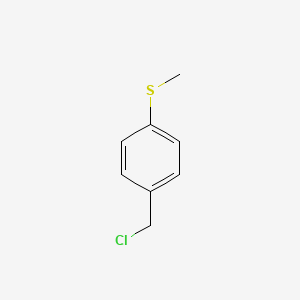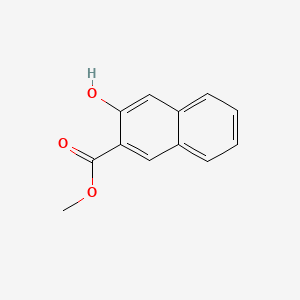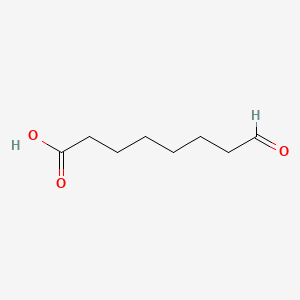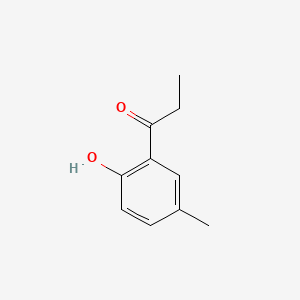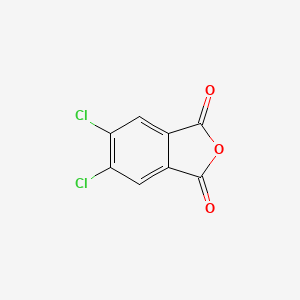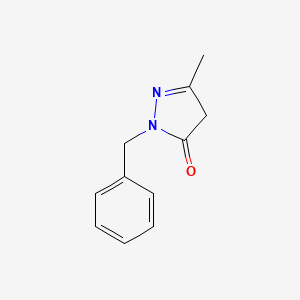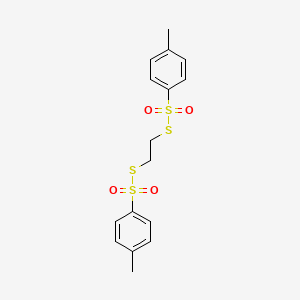
Di(thiotosylate) d'éthylène
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethylene S,S’-4-toluenethiosulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: It can be used to study the effects of sulfonate groups on biological systems and their interactions with proteins and enzymes.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Mécanisme D'action
Target of Action
Ethylene Di(thiotosylate) is primarily used as a protecting reagent for active methylene . .
Mode of Action
As a protecting reagent, it likely interacts with its targets to shield them from unwanted reactions during chemical synthesis .
Biochemical Pathways
Ethylene signaling is initiated upon its binding to the ethylene receptors . .
Result of Action
As a protecting reagent, it likely aids in the successful synthesis of various chemical compounds .
Analyse Biochimique
Biochemical Properties
Ethylene S,S’-4-toluenethiosulphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a protecting reagent for active methylene groups in organic synthesis . The compound interacts with enzymes such as thiolases and sulfatases, which are involved in the metabolism of sulfur-containing compounds. These interactions typically involve the formation of covalent bonds between the sulfur atoms in ethylene S,S’-4-toluenethiosulphonate and the active sites of the enzymes, leading to enzyme inhibition or modification .
Cellular Effects
Ethylene S,S’-4-toluenethiosulphonate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, ethylene S,S’-4-toluenethiosulphonate can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of ethylene S,S’-4-toluenethiosulphonate involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can bind to the active sites of enzymes, such as thiolases, through its sulfur atoms, resulting in the formation of stable enzyme-inhibitor complexes . This binding can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, ethylene S,S’-4-toluenethiosulphonate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylene S,S’-4-toluenethiosulphonate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that ethylene S,S’-4-toluenethiosulphonate can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of ethylene S,S’-4-toluenethiosulphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, ethylene S,S’-4-toluenethiosulphonate can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
Ethylene S,S’-4-toluenethiosulphonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thiolases and sulfatases, which play key roles in the metabolism of sulfur-containing compounds . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism . Additionally, ethylene S,S’-4-toluenethiosulphonate can influence the activity of other enzymes involved in related metabolic pathways, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, ethylene S,S’-4-toluenethiosulphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of ethylene S,S’-4-toluenethiosulphonate can influence its activity and effectiveness, as well as its potential toxicity . Understanding these processes is crucial for optimizing the use of the compound in biochemical and pharmacological applications .
Subcellular Localization
The subcellular localization of ethylene S,S’-4-toluenethiosulphonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in organelles such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular processes . The localization of ethylene S,S’-4-toluenethiosulphonate within specific subcellular compartments can impact its activity and function, as well as its interactions with other biomolecules .
Méthodes De Préparation
Ethylene S,S’-4-toluenethiosulphonate can be synthesized through the reaction of ethylene dithiol and p-toluenesulfonyl chloride under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethylene S,S’-4-toluenethiosulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonate groups to thiol groups.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethylene S,S’-4-toluenethiosulphonate can be compared with other similar compounds such as:
Ethylene di(thiotosylate): Similar in structure but may have different reactivity and applications.
1,2-Di(p-tosylthio)ethane: Another related compound with distinct properties and uses.
Ethylenebis(tosyl sulfide): Shares structural similarities but differs in its chemical behavior and applications.
These comparisons highlight the uniqueness of ethylene S,S’-4-toluenethiosulphonate in terms of its specific reactivity and the range of applications it can be used for.
Propriétés
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)sulfonylsulfanylethylsulfanylsulfonyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S4/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUGAKEFZRFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCCSS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176790 | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225-23-2 | |
| Record name | Benzenesulfonothioic acid, 4-methyl-, S1,S1′-1,2-ethanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2225-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene S,S'-4-toluenethiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene S,S'-4-toluenethiosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE S,S'-4-TOLUENETHIOSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P5LT3ZP9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







